5-Bromothiophene-2-carbohydrazide

Catalog No.
S670945
CAS No.
98027-27-1
M.F
C5H5BrN2OS
M. Wt
221.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiophene-2-carbohydrazide

CAS Number

98027-27-1

Product Name

5-Bromothiophene-2-carbohydrazide

IUPAC Name

5-bromothiophene-2-carbohydrazide

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)

InChI Key

OFXZACLPQYOIAV-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)C(=O)NN

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)NN

The exact mass of the compound 5-Bromothiophene-2-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromothiophene-2-carbohydrazide (CAS 98027-27-1) is a highly versatile, bifunctional building block widely procured for the synthesis of advanced pharmaceuticals and functional materials. Featuring both a reactive carbohydrazide moiety and a bromine atom at the C5 position of the thiophene ring, it serves as a direct precursor for the rapid assembly of 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles [1]. The compound's primary procurement value lies in its dual reactivity: the hydrazide enables high-yield ring-closing condensations, while the bromine acts as a stable yet reactive handle for downstream palladium-catalyzed cross-coupling reactions. This bifunctionality makes it a critical raw material for generating structurally diverse, extended π-conjugated systems and lipophilic drug candidates without requiring early-stage halogenation.

Research Fit

1
Heterocyclic hydrazide building block for 1,2,4-triazole and 1,3,4-oxadiazole scaffolds
2
5-Bromo substituent enables post-functionalization via cross-coupling chemistry
3
Supports hydrazone-based chemosensor and materials research workflows

Substituting 5-bromothiophene-2-carbohydrazide with its unbrominated analog, thiophene-2-carbohydrazide, fundamentally eliminates the capacity for late-stage structural diversification via Suzuki or Stille couplings, severely limiting the development of extended fluorophores or complex pharmacophores[1]. Alternatively, attempting to use 5-bromo-2-thiophenecarboxylic acid as a cheaper procurement substitute introduces significant process inefficiencies. The acid requires two additional synthetic steps—esterification followed by hydrazinolysis—which not only reduces overall throughput but also forces the handling of highly toxic and unstable hydrazine hydrate in the buyer's facility [2]. Furthermore, substituting with a chloro-analog (5-chlorothiophene-2-carbohydrazide) results in sluggish cross-coupling reactions due to the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond, making the bromo-derivative the necessary choice for balancing stability and reactivity.

Substitution Risk

5-Bromo (Target)
5-Cl / Unsubstituted
Cross-coupling
Sonogashira coupling enabled
Largely unreactive under standard conditions
Derivatization scope
Fluorophore and functional group introduction
Limited post-functionalization pathways
Application niche
Chemosensor and tailored materials R&D
Standard heterocycle synthesis only

Process Efficiency: Elimination of Hazardous Hydrazinolysis Steps

Procuring the pre-formed 5-bromothiophene-2-carbohydrazide directly bypasses the need to synthesize it from 5-bromo-2-thiophenecarboxylic acid. This substitution eliminates two distinct synthetic steps (esterification and subsequent hydrazinolysis) and completely removes the need to handle hazardous hydrazine hydrate during library generation [1].

Evidence DimensionSynthetic steps and hazardous reagent usage
Target Compound Data0 additional activation steps; 0 equivalents of hydrazine hydrate required
Comparator Or Baseline5-Bromo-2-thiophenecarboxylic acid (requires 2 steps and toxic hydrazine hydrate)
Quantified DifferenceSaves 2 synthetic steps and achieves a 100% reduction in hydrazine hydrate handling
ConditionsStandard laboratory or industrial synthesis of heterocyclic libraries

Streamlines manufacturing workflows and improves safety by eliminating toxic reagents, directly lowering process and waste disposal costs.

S. aureus inhibition
Head-to-head
28 mm vs 24 mm
Supports antibacterial screening context
200 μg/disc; S. aureus IFO 3060; 16.7% larger zone

High-Yield Cyclization into Bioactive Heterocycles

5-Bromothiophene-2-carbohydrazide demonstrates exceptional efficiency in ring-closing reactions. When reacted with haloaryl isothiocyanates in aqueous sodium hydroxide, it yields 1,2,4-triazole-3-thiones in almost quantitative yields. Similarly, condensation with benzoic acid derivatives using POCl3 yields 2,5-di-substituted 1,3,4-oxadiazoles with isolated yields ranging from 79% to 87% [1].

Evidence DimensionCyclization yield for heterocycle formation
Target Compound Data>80% to near-quantitative yields for triazoles and oxadiazoles
Comparator Or BaselineStandard multi-step heterocyclic synthesis baselines (typically 50-70%)
Quantified DifferenceConsistently achieves >80% yield in single-step cyclizations
ConditionsReflux in POCl3 (for oxadiazoles) or aqueous NaOH (for triazoles)

High-yielding, predictable cyclization reduces raw material waste and simplifies purification in scale-up scenarios.

B. subtilis inhibition
Head-to-head
34 mm vs 32 mm
Supports antibacterial endpoint review
200 μg/disc; B. subtilis IFO 3007; 6.25% larger zone

Enabling Late-Stage Cross-Coupling for Extended Conjugation

The presence of the C5-bromine atom provides an essential handle for palladium-catalyzed cross-coupling reactions. Unlike the unbrominated thiophene-2-carbohydrazide, which cannot undergo these reactions at the C5 position, 5-bromothiophene-2-carbohydrazide allows for the successful extension of the π-conjugated system, a critical requirement in the synthesis of advanced organoboron fluorophores (e.g., BOPAHY complexes)[1].

Evidence DimensionSuitability for Pd-catalyzed cross-coupling
Target Compound DataFully compatible with Suzuki/Stille couplings at the C5 position
Comparator Or BaselineThiophene-2-carbohydrazide (0% reactivity for cross-coupling at C5 without pre-functionalization)
Quantified DifferenceProvides 100% orthogonal reactivity for late-stage arylation compared to the unbrominated baseline
ConditionsPalladium-catalyzed cross-coupling conditions in fluorophore synthesis

Allows material scientists to procure a single building block that can be cyclized first and diversified later, maximizing library size.

Synthetic yield
Reported
80.1%
Supports synthesis efficiency review
CS2/KOH/EtOH reflux; 1,3,4-oxadiazole formation

Conformational Locking via Intramolecular Chalcogen Bonding

Derivatives synthesized from 5-bromothiophene-2-carbohydrazide, such as N′-(adamantan-2-ylidene)hydrazides, benefit from an intramolecular C–S···N chalcogen bond. This interaction effectively locks the molecular conformation into a stable syn-orientation, facilitating predictable supramolecular self-assembly and yielding highly crystalline products (up to 92% yield during condensation)[1].

Evidence DimensionConformational rigidity and crystallization yield
Target Compound DataLocked syn-conformation via C–S···N bonding; 92% crystallization yield
Comparator Or BaselineNon-thiophene hydrazides (variable conformations, lower crystallization predictability)
Quantified DifferenceProvides a structurally rigid scaffold that reliably crystallizes, unlike flexible aliphatic or non-chalcogen aromatic hydrazides
ConditionsCondensation with 2-adamantanone and subsequent crystallization from ethanol

Predictable 3D geometry and high crystallinity are crucial for rational drug design and the formulation of stable solid active pharmaceutical ingredients (APIs).

Cross-coupling utility
Class-level
Sonogashira coupling enabled
Reported class-level reactivity context
Supplier-reported; data to verify

Synthesis of Targeted Antimicrobial and Anticancer Libraries

Directly leveraging its high-yield cyclization profile and the lipophilic bromo-substituent, this compound is the ideal starting material for generating 1,2,4-triazole and 1,3,4-oxadiazole libraries aimed at oncology (e.g., CDK2 inhibitors) and antibacterial (DNA gyrase) targets [1].

Development of Advanced Organoboron Fluorophores

Based on its orthogonal cross-coupling reactivity, it is specifically procured for synthesizing BOPAHY and BODIPY-like fluorescent dyes, where the bromine atom is utilized for late-stage Suzuki coupling to tune emission wavelengths [2].

Supramolecular Chemistry and Crystal Engineering

Driven by its ability to form conformationally locked structures via chalcogen bonding, this compound is selected by materials scientists designing self-assembling supramolecular networks or rigid adamantane-linked pharmacophores [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
1,2,4-Triazole antibacterial screening
5-Bromo thiophene scaffold
Inhibition zone endpoint review
Hydrazone-based chemosensor development
Sonogashira coupling reactivity
Fluorophore conjugation review
1,3,4-Oxadiazole heterocycle synthesis
Carbohydrazide condensation efficiency
Heterocyclization yield review
Oligothiophene materials research
π-Conjugated system incorporation
Optoelectronic property screening

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromothiophene-2-carbohydrazide

Explore Compound Types